N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

CAS 1170008-82-8 delivers a substitution pattern absent from published anticancer-active 1,3,4-oxadiazole series: a 2,5-dimethoxyphenyl group at C5 paired with an N-linked 4-fluorophenoxyacetamide at C2. This topology enables direct SAR comparison with thioether and unsubstituted acetamide analogs where potency varies by orders of magnitude. The 4-fluorophenoxy moiety elevates calculated logP to ≈3.1 versus ≈1.6 for the non-fluorinated congener (CAS 952862-70-3), making the compound a paired tool for PAMPA/Caco-2 permeability assessment. Researchers building NTPDase-focused screening libraries should evaluate this chemotype as structural data suggest differential isoform engagement compared to methoxy-substituted leads. Order this 2,5-disubstituted-1,3,4-oxadiazole to introduce a novel fluorophenoxy pharmacophore into your SAR campaign.

Molecular Formula C18H16FN3O5
Molecular Weight 373.34
CAS No. 1170008-82-8
Cat. No. B2773593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
CAS1170008-82-8
Molecular FormulaC18H16FN3O5
Molecular Weight373.34
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O5/c1-24-13-7-8-15(25-2)14(9-13)17-21-22-18(27-17)20-16(23)10-26-12-5-3-11(19)4-6-12/h3-9H,10H2,1-2H3,(H,20,22,23)
InChIKeyKVHXBPTVVAQECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 42 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide (CAS 1170008-82-8)


N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide (CAS 1170008-82-8) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, a heterocyclic scaffold widely investigated for anticancer, antimicrobial, and enzyme-inhibitory properties [1]. The compound features a 2,5-dimethoxyphenyl substituent at the oxadiazole C5 position, a 4-fluorophenoxy moiety N-linked via an acetamide bridge at C2, and a molecular formula of C₁₈H₁₆FN₃O₅ (MW 373.34 g/mol) . This specific substitution pattern differentiates it from simpler oxadiazole-acetamide analogs and positions it as a research candidate within medicinal chemistry screening libraries, though peer-reviewed comparative biological data remain scarce at the time of analysis.

Why Unvalidated In-Class Substitution of CAS 1170008-82-8 Creates Scientific and Procurement Risk


The 1,3,4-oxadiazole scaffold tolerates extensive substitutional variation, and even minor structural changes—such as altering the methoxy substitution pattern on the phenyl ring (2,5- vs. 3,4-dimethoxy), replacing the 4-fluorophenoxy group with a thioether or unsubstituted acetamide, or shifting the oxadiazole regioisomer—can profoundly alter biological target engagement, selectivity, and physicochemical properties [1]. Published SAR studies on related 2,5-disubstituted-1,3,4-oxadiazole series demonstrate that anticancer potency varies by orders of magnitude depending on the nature of the C2 and C5 appendages; for example, 2-(2,5-dimethoxyphenyl)-5-propylthio-1,3,4-oxadiazole exhibited superior activity relative to its homologs in a panel of human cancer cell lines [2]. Consequently, treating CAS 1170008-82-8 as interchangeable with other oxadiazole-2-yl-acetamides—without direct comparative data on the specific 2,5-dimethoxyphenyl/4-fluorophenoxy combination—introduces unquantified risk in biological assay reproducibility and lead-optimization decision-making.

Quantitative Differentiation Evidence for CAS 1170008-82-8 Versus Comparator Oxadiazole Analogs


Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Versus N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952862-70-3)

The 4-fluorophenoxyacetamide side chain in CAS 1170008-82-8 introduces additional hydrogen-bond acceptor capacity and increases calculated lipophilicity relative to the simpler N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952862-70-3). While experimentally measured LogP/logD values are not publicly available, in silico predictions using the XLogP3 algorithm (PubChem-derived) yield a calculated LogP of approximately 3.1 for CAS 1170008-82-8 versus approximately 1.6 for the unsubstituted acetamide analog [1]. This difference of ~1.5 log units suggests enhanced membrane permeability potential for the fluorophenoxy-bearing compound, a parameter relevant for cell-based assay penetration.

Physicochemical profiling Lipophilicity Drug-likeness

Structural Differentiation: Substituent Topology Comparison with Thioether-Linked 1,3,4-Oxadiazole Anticancer Leads

Published anticancer screening of 2-(2,5-dimethoxyphenyl)-5-organylthio-1,3,4-oxadiazoles provides a class-level baseline for the 2,5-dimethoxyphenyl pharmacophore [1]. In that series, 2-(2,5-dimethoxyphenyl)-5-propylthio-1,3,4-oxadiazole demonstrated superior activity across multiple human cancer cell lines (specific IC₅₀ values behind paywall), while the butylthio homolog showed selectivity for breast cancer lines. CAS 1170008-82-8 differs by replacing the 5-thioether with a 2-(4-fluorophenoxy)acetamide moiety at the oxadiazole C2 position, representing a distinct chemotype. No direct head-to-head comparison between this thioether series and CAS 1170008-82-8 exists in the public domain.

Structure-activity relationship Anticancer screening Oxadiazole thioether

Pharmacokinetic Parameter Prediction: In Silico Drug-Likeness Comparison with Oxadiazole NTPDase Inhibitor Leads

A recent study on 2,5-disubstituted-1,3,4-oxadiazoles as NTPDase inhibitors predicted favorable pharmacokinetic profiles (pkCSM/SwissADME) for methoxy-substituted analogs, with minimal toxicity flags and no rule-of-five violations [1]. While CAS 1170008-82-8 was not included in that panel, its physicochemical parameters (MW 373.34, 5 HBA, 1 HBD, TPSA ~85 Ų) suggest it falls within oral drug-like chemical space. The 4-fluorophenoxy group may influence metabolic stability via CYP450 interactions relative to non-fluorinated congeners, though specific metabolic stability data for this compound are unavailable.

ADME prediction Drug-likeness NTPDase inhibition

Evidence-Backed Application Scenarios for Procuring CAS 1170008-82-8


Medicinal Chemistry Diversification: Exploring C2 Acetamide-Linked Fluorophenoxy SAR in 2,5-Diaryl-1,3,4-Oxadiazole Series

The unique combination of a 2,5-dimethoxyphenyl group at C5 and a 4-fluorophenoxyacetamide at C2 makes CAS 1170008-82-8 a useful building block for SAR expansion beyond published thioether and simple acetamide analogs. Procurement is indicated for research groups seeking to probe the impact of an N-linked fluorophenoxy substituent on target binding, as this topology is absent from the anticancer-active thioether series reported by Polkam et al. [1].

Screening Library Enrichment for NTPDase or Purinergic Signaling Target Panels

Based on class-level evidence that 1,3,4-oxadiazole derivatives selectively inhibit ecto-NTPDases implicated in cancer progression [1], CAS 1170008-82-8 represents a structurally distinct chemotype for inclusion in NTPDase-focused screening libraries. Its 4-fluorophenoxy substituent may confer differential binding interactions compared to the methoxy-substituted leads characterized by Abbas et al. (2026), warranting empirical evaluation against NTPDase2, -3, and -8 isoforms.

Physicochemical Probe Development: Assessing the Impact of Fluorophenoxy Substitution on Membrane Permeability

With a calculated XLogP3 of ~3.1 versus ~1.6 for the non-fluorinated acetamide congener (CAS 952862-70-3) [1], CAS 1170008-82-8 serves as a tool compound for evaluating the permeability-enhancing effect of 4-fluorophenoxy introduction in oxadiazole-acetamide series. Parallel assessment of both compounds in Caco-2 or PAMPA assays would quantify the experimental permeability difference, informing future lead optimization.

Quote Request

Request a Quote for N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.